molecular formula C11H14N4O B11031493 1-[4-(Pyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one

1-[4-(Pyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one

Cat. No.: B11031493
M. Wt: 218.26 g/mol
InChI Key: USRIQEMIJBUTMF-UHFFFAOYSA-N
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Description

1-[4-(Pyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one is a chemical compound that belongs to the class of piperazine derivatives. This compound is known for its unique structure, which includes a pyrimidine ring attached to a piperazine moiety, further connected to a prop-2-en-1-one group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Pyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one typically involves the reaction of 2-chloroquinoline-3-carbaldehyde with substituted acetophenone in the presence of piperidine. This reaction is carried out in a quartz tube under microwave irradiation (MWI) at 360 W for 5-6 minutes . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with enhanced safety and efficiency protocols. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Pyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[4-(Pyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-[4-(Pyrimidin-2-yl)piperazin-1-yl]prop-2-en-1-one can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific receptor interactions and potential therapeutic applications.

Properties

Molecular Formula

C11H14N4O

Molecular Weight

218.26 g/mol

IUPAC Name

1-(4-pyrimidin-2-ylpiperazin-1-yl)prop-2-en-1-one

InChI

InChI=1S/C11H14N4O/c1-2-10(16)14-6-8-15(9-7-14)11-12-4-3-5-13-11/h2-5H,1,6-9H2

InChI Key

USRIQEMIJBUTMF-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)N1CCN(CC1)C2=NC=CC=N2

Origin of Product

United States

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